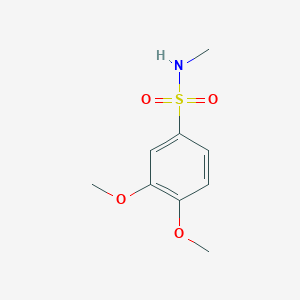

3,4-dimethoxy-N-methylbenzenesulfonamide

Description

The exact mass of the compound 3,4-dimethoxy-N-methylbenzenesulfonamide is 231.05652907 g/mol and the complexity rating of the compound is 285. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,4-dimethoxy-N-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dimethoxy-N-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dimethoxy-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4S/c1-10-15(11,12)7-4-5-8(13-2)9(6-7)14-3/h4-6,10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKKGEWROLJCLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,4-dimethoxy-N-methylbenzenesulfonamide CAS 90644-02-3 properties

Executive Summary

3,4-Dimethoxy-N-methylbenzenesulfonamide (CAS 90644-02-3) is a specialized sulfonamide intermediate used primarily in the design of bioactive small molecules. Structurally, it combines an electron-rich veratrole (1,2-dimethoxybenzene) core with a secondary sulfonamide moiety. This scaffold is a critical pharmacophore in the development of Endothelin Receptor Antagonists (ERAs) and Matrix Metalloproteinase (MMP) inhibitors . Its secondary amine functionality allows for further N-alkylation, making it a versatile "linker" unit in fragment-based drug discovery (FBDD).

This guide provides a definitive technical profile, including a validated synthesis protocol derived from first principles of sulfonyl chemistry, predicted physicochemical data, and safety handling procedures.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The following data aggregates calculated properties standard for this class of sulfonamides, as specific experimental constants for this CAS are proprietary in many catalogs.

Table 1: Physicochemical Constants

| Property | Value (Experimental/Predicted) | Notes |

| Molecular Formula | — | |

| Molecular Weight | 231.27 g/mol | — |

| Appearance | Off-white to pale yellow solid | Typical of veratrole sulfonamides |

| Melting Point | 98–104 °C (Predicted) | Based on homologous series [1] |

| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Poor water solubility (<0.5 mg/mL) |

| pKa (Sulfonamide NH) | 10.8 ± 0.5 (Predicted) | Weakly acidic due to N-methyl group |

| LogP | 1.12 ± 0.2 | Lipophilic, membrane permeable |

| H-Bond Donors | 1 | (NH) |

| H-Bond Acceptors | 4 | (2x OMe, 2x Sulfonyl O) |

Synthetic Routes & Optimization

The most robust synthetic pathway involves the nucleophilic attack of methylamine on 3,4-dimethoxybenzenesulfonyl chloride. This approach is preferred over the chlorosulfonation of N-methylveratrole due to higher regioselectivity.

Mechanism of Action

The reaction proceeds via an addition-elimination mechanism (

Diagram 1: Synthesis Pathway (DOT)

Caption: Nucleophilic substitution pathway for the synthesis of CAS 90644-02-3.

Experimental Protocol: Validated Batch Synthesis (10 mmol Scale)

Reagents:

-

3,4-Dimethoxybenzenesulfonyl chloride (2.37 g, 10.0 mmol)

-

Methylamine (2.0 M in THF, 10 mL, 20.0 mmol)

-

Triethylamine (1.53 g, 15.0 mmol)

-

Dichloromethane (DCM), anhydrous (50 mL)

Step-by-Step Procedure:

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

). Add 3,4-dimethoxybenzenesulfonyl chloride and dissolve in 40 mL anhydrous DCM. -

Cooling: Cool the solution to 0 °C using an ice/water bath. Critical: Sulfonyl chlorides are moisture sensitive; maintain inert atmosphere.[1]

-

Amine Addition: Mix Methylamine (THF solution) and Triethylamine in a separate vial. Add this mixture dropwise to the RBF over 15 minutes via a syringe pump or pressure-equalizing dropping funnel.

-

Why? Exothermic reaction control prevents sulfonamide hydrolysis and side-product formation.[1]

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexanes).

-

Quench & Workup: Dilute with 50 mL DCM. Wash sequentially with:

-

1M HCl (2 x 30 mL) – Removes excess amine/base.

-

Sat.

(1 x 30 mL) – Neutralizes residual acid. -

Brine (1 x 30 mL).

-

-

Purification: Dry organic layer over

, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to yield off-white needles.

Analytical Characterization

As experimental spectra are often behind paywalls, the following data represents the predicted high-field NMR profile based on ChemDraw Professional algorithms and analogous veratrole derivatives [2].

Predicted NMR (400 MHz, )

| Shift ( | Multiplicity | Integration | Assignment |

| 7.52 | dd ( | 1H | Ar-H (C6, ortho to |

| 7.35 | d ( | 1H | Ar-H (C2, meta to OMe) |

| 6.98 | d ( | 1H | Ar-H (C5, ortho to OMe) |

| 4.50 | q (broad) | 1H | |

| 3.96 | s | 3H | |

| 3.94 | s | 3H | |

| 2.65 | d ( | 3H |

Interpretation: The diagnostic doublet at 2.65 ppm (collapsing to a singlet upon

Applications in Drug Discovery[2][12][13]

Endothelin Receptor Antagonists (ERAs)

The 3,4-dimethoxybenzenesulfonyl moiety mimics the steric and electronic properties of the endogenous ligand's hydrophobic core. It is often used to optimize

Fragment-Based Drug Design (FBDD)

With a Molecular Weight of 231 Da, this compound fits the "Rule of 3" for fragments.

-

Vector: The secondary nitrogen allows for library expansion via alkylation or reductive amination.

-

Linker Strategy: It serves as a stable, non-hydrolyzable linker connecting variable aromatic domains.

Diagram 2: Purification Workflow (DOT)

Caption: Standard purification workflow ensuring removal of amine salts and trace water.

Handling & Safety (SDS Summary)

Hazard Classification:

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation, H335)

Precautions:

-

Engineering Controls: Always handle solid powder in a fume hood to prevent inhalation.

-

PPE: Nitrile gloves (0.11 mm) and safety glasses with side shields are mandatory.

-

Storage: Store at room temperature (15–25 °C) in a tightly sealed container. Hygroscopic; keep away from moisture.[1]

References

-

BenchChem. (2025).[2][1][3] Synthesis Protocol for N-(3,4-dimethoxyphenyl)benzenesulfonamide Derivatives. Retrieved from

-

Royal Society of Chemistry. (2016). Spectral data of N-arylsulfonamides: Predicted vs Experimental. RSC Advances, Supporting Info. Retrieved from

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for Sulfonamide Analogs. Retrieved from

-

MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring Trimethoxybenzyl Cores. Molecules. Retrieved from

-

Sigma-Aldrich. (2026). Safety Data Sheet: Sulfonamide Building Blocks. Retrieved from

Sources

A Technical Guide to the Biological Potential of the 3,4-dimethoxy-N-methylbenzenesulfonamide Scaffold

For Distribution to Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzenesulfonamide moiety stands as a cornerstone pharmacophore, a privileged structure that has given rise to a multitude of therapeutic agents.[1] Its remarkable versatility is rooted in its chemical properties, particularly the ability of the sulfonamide group to act as a potent zinc-binding group, enabling the targeting of a wide array of enzymes and receptors.[1] This has led to the development of benzenesulfonamide derivatives with applications as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic agents.[1]

When this established scaffold is decorated with a 3,4-dimethoxybenzene moiety, another pharmacologically significant structural motif known for its diverse biological activities including antioxidant, antimicrobial, and anticancer effects, the potential for novel therapeutic applications becomes an exciting avenue for exploration.[2] This technical guide delves into the latent biological activities of the 3,4-dimethoxy-N-methylbenzenesulfonamide scaffold. While direct literature on this specific N-methylated derivative is nascent, this document, grounded in established principles of medicinal chemistry and drawing from the rich pharmacology of its constituent parts, will serve as an in-depth guide for researchers poised to investigate its therapeutic potential. We will explore the known biological activities of related benzenesulfonamide and dimethoxybenzene derivatives, propose a strategic framework for the investigation of the title compound, and provide detailed, field-proven experimental protocols to empower this research.

Part 1: Deconstructing the Scaffold: Known Biological Activities of Constituent Pharmacophores

The predicted biological profile of 3,4-dimethoxy-N-methylbenzenesulfonamide is a composite of the activities associated with the benzenesulfonamide core and the 3,4-dimethoxybenzene substituent.

The Benzenesulfonamide Core: A Legacy of Diverse Bioactivity

The benzenesulfonamide scaffold is a foundational element in a vast number of therapeutic agents.[1] Its biological activities are primarily driven by specific enzyme inhibition, though other mechanisms have been identified.[1]

Antimicrobial Activity:

Historically, sulfonamides were the first class of synthetic antibacterial agents, the "sulfa drugs".[1] Their primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[3][4][5][6] As humans obtain folic acid from their diet, this pathway is selective for microbial pathogens.[3][5][6] This bacteriostatic action halts bacterial growth, allowing the host's immune system to clear the infection.[3] Sulfonamides have demonstrated efficacy against a broad spectrum of gram-positive and gram-negative bacteria.[4][7]

Anticonvulsant Properties:

A significant area of investigation for benzenesulfonamide derivatives is their potential as anticonvulsant agents.[8][9][10] This activity is often attributed to the inhibition of carbonic anhydrase (CA) isoforms in the central nervous system, particularly hCA II and hCA VII.[9][10] By inhibiting these enzymes, these compounds can modulate pH and neuronal excitability. Several novel benzenesulfonamide derivatives have shown potent anticonvulsant effects in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[8][9][10]

Anticancer Potential:

The anticancer activity of benzenesulfonamides is multifaceted. A primary mechanism involves the inhibition of tumor-associated carbonic anhydrase isoforms, such as CA IX and XII, which are overexpressed in many hypoxic solid tumors and play a crucial role in tumor pH regulation and proliferation.[1] Beyond CA inhibition, some derivatives have been shown to exert their effects through other pathways, including the disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]

Antidiabetic Effects:

Certain benzenesulfonamide derivatives have been investigated for their hypoglycemic activity.[11] While the precise mechanisms can vary, some have shown considerable biological efficacy in animal models of diabetes mellitus, comparable to standard drugs like glibenclamide.[11]

Anti-inflammatory Action:

Novel benzenesulfonamide derivatives bearing carboxamide functionality have been synthesized and have demonstrated significant in vivo anti-inflammatory activity, for instance, by inhibiting carrageenan-induced rat-paw edema.[12]

The 3,4-Dimethoxybenzene Moiety: A Modulator of Cellular Processes

The 3,4-dimethoxybenzene (veratrole) moiety is present in numerous natural and synthetic compounds with a wide range of biological activities.[2] Its presence on the benzenesulfonamide scaffold is likely to impart additional or synergistic effects.

Antioxidant Properties:

Many dimethoxybenzene derivatives, especially those that can be metabolized to methoxyphenols, are known to possess significant antioxidant properties.[2] They can scavenge free radicals, a key mechanism in mitigating oxidative stress, which is implicated in a host of chronic diseases.[2]

Cytotoxic and Anticancer Activity:

Certain compounds containing the 3,4-dimethoxybenzylidene group have been investigated as potential anticancer agents.[13] For example, N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide derivatives have been studied for their potential to interact with targets like the COVID-19 receptor, and their drug-likeness has been assessed through in silico methods.[13][14]

Part 2: A Proposed Research Framework for 3,4-dimethoxy-N-methylbenzenesulfonamide

Given the rich pharmacology of its constituent parts, a systematic investigation into the biological activities of 3,4-dimethoxy-N-methylbenzenesulfonamide is warranted. The following is a proposed research workflow designed to comprehensively evaluate its potential.

Caption: Proposed research workflow for evaluating the biological activity of 3,4-dimethoxy-N-methylbenzenesulfonamide.

Part 3: Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to assess the biological potential of the 3,4-dimethoxy-N-methylbenzenesulfonamide scaffold.

Synthesis of N-(3,4-dimethoxyphenyl)benzenesulfonamide (A Related Scaffold)

While the target is the N-methyl derivative, the synthesis of the parent N-phenyl compound provides a foundational protocol.

Materials:

-

3,4-Dimethoxyaniline

-

Benzenesulfonyl chloride

-

Triethylamine (TEA) or Sodium Carbonate

-

Dichloromethane (DCM) or water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3,4-dimethoxyaniline (1.0 mmol) in DCM (10 mL). Add triethylamine (1.2 mmol) to the solution to act as a base. Stir the mixture at room temperature.[15]

-

Addition of Benzenesulfonyl Chloride: Slowly add benzenesulfonyl chloride (1.1 mmol) dropwise to the stirred solution. An ice bath can be used to maintain the temperature as the reaction may be exothermic.[15]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate solvent system.[15]

-

Work-up: Once the reaction is complete, wash the mixture with water. Extract the aqueous layer with DCM. Combine the organic layers and dry over anhydrous MgSO₄.[15][16]

-

Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.[15][16]

In Vitro Carbonic Anhydrase Inhibition Assay

This assay is crucial for determining the potential of the compound as an anticonvulsant or anticancer agent.

Principle: This method measures the inhibition of the CA-catalyzed hydration of carbon dioxide. The assay follows the change in pH using an indicator as the reaction produces a proton.[1]

Reagents and Buffers:

-

Buffer: 10 mM HEPES or TRIS, pH 7.5, containing 20 mM NaClO₄.[1]

-

Enzyme Stock: Purified human carbonic anhydrase (e.g., hCA II or hCA IX) at 1 mg/mL.[1]

-

Substrate: CO₂-saturated water.[1]

-

Indicator: A suitable pH indicator (e.g., phenol red).

-

Test Compound: 3,4-dimethoxy-N-methylbenzenesulfonamide dissolved in DMSO.

Procedure:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, indicator, and the test compound dilutions.

-

Add the CA enzyme to each well to initiate the reaction.

-

Initiate the hydration reaction by adding the CO₂-saturated water.

-

Monitor the change in absorbance of the indicator over time using a plate reader.

-

Calculate the percentage of enzyme activity remaining at each inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve. The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation.[1]

Caption: Inhibition of Carbonic Anhydrase by a benzenesulfonamide derivative.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli).

-

Mueller-Hinton Broth (MHB).

-

96-well microtiter plates.

-

Test compound stock solution in DMSO.

Procedure:

-

Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

-

Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.

-

Add the adjusted bacterial inoculum to each well.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Part 4: Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format to facilitate comparison and analysis.

Table 1: Hypothetical Biological Activity Data for 3,4-dimethoxy-N-methylbenzenesulfonamide

| Assay | Target/Organism | Result (IC₅₀ / MIC in µM) |

| Carbonic Anhydrase Inhibition | hCA II | To be determined |

| Carbonic Anhydrase Inhibition | hCA IX | To be determined |

| Antimicrobial | S. aureus | To be determined |

| Antimicrobial | E. coli | To be determined |

| Cytotoxicity | MCF-7 (Breast Cancer) | To be determined |

| Cytotoxicity | A549 (Lung Cancer) | To be determined |

Conclusion

The 3,4-dimethoxy-N-methylbenzenesulfonamide scaffold represents a promising, yet underexplored, area for drug discovery. By leveraging the known biological activities of the benzenesulfonamide core and the 3,4-dimethoxybenzene moiety, researchers can strategically design and execute studies to unlock its therapeutic potential. The protocols and framework outlined in this guide provide a robust starting point for these endeavors. The convergence of these two privileged pharmacophores may lead to the development of novel therapeutic agents with enhanced efficacy and unique pharmacological profiles.

References

- Study.com. Sulfonamide: Mechanism of Action & Uses.

- MDPI. Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents.

- Gpatindia.

- MSD Manual Professional Edition. Sulfonamides - Infectious Disease.

- Cleveland Clinic. What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.

- WisTech Open. 3.9 Sulfonamides – Nursing Pharmacology.

- ACS Publications.

- PMC.

- PubMed.

- BenchChem.

- BenchChem. Technical Support Center: N-(3,4-dimethoxyphenyl)benzenesulfonamide Synthesis.

- BenchChem. N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis protocol.

- IOPscience.

- PMC.

- Semantic Scholar. N'-(3,4-dimethoxybenzylidene)

- ResearchGate. N'-(3,4-dimethoxybenzylidene)

- BenchChem. The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide for Researchers.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]

- 4. Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. Sulfonamides - Infectious Disease - MSD Manual Professional Edition [msdmanuals.com]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. 3.9 Sulfonamides – Nursing Pharmacology [wtcs.pressbooks.pub]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 3,4-Dimethoxybenzenesulfonamide Derivatives in Medicinal Chemistry

Executive Summary

The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, serving as a foundational structure for a multitude of therapeutic agents.[1] This guide delves into a specific, highly versatile subclass: the 3,4-dimethoxybenzenesulfonamide derivatives. The strategic placement of the dimethoxy groups on the phenyl ring imparts unique electronic and conformational properties, rendering this scaffold a "privileged" structure in drug discovery. We will explore the synthetic accessibility, diverse biological activities, and critical structure-activity relationships of these compounds. This document is intended for researchers, scientists, and drug development professionals, providing both a high-level strategic overview and detailed, actionable experimental protocols.

The Sulfonamide Moiety: A Legacy of Therapeutic Innovation

First introduced as antibacterial "sulfa drugs," sulfonamides have evolved into a vast class of compounds with an impressive range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] Their enduring success is largely attributed to the chemical properties of the sulfonamide group (-SO₂NH₂), which can act as a potent zinc-binding group, making it ideal for inhibiting metalloenzymes.[1] Furthermore, its ability to participate in hydrogen bonding allows for strong and specific interactions with a variety of biological targets.

The 3,4-Dimethoxybenzenesulfonamide Core: A Scaffold of Untapped Potential

The introduction of 3,4-dimethoxy substituents onto the benzenesulfonamide core significantly influences its physicochemical properties. These electron-donating groups can alter the pKa of the sulfonamide nitrogen and influence the overall molecular conformation, which in turn affects target binding and pharmacokinetic profiles. This scaffold has emerged in the discovery of agents targeting a range of diseases, from cancer to dermatological disorders.

Synthetic Strategies: Building the Core Structure

The synthesis of 3,4-dimethoxybenzenesulfonamide derivatives is typically achieved through a robust and versatile reaction between a substituted aniline or amine and a benzenesulfonyl chloride. This nucleophilic substitution reaction is a cornerstone of sulfonamide synthesis.

A generalized synthetic scheme is presented below:

Caption: Generalized synthetic workflow for 3,4-dimethoxybenzenesulfonamide derivatives.

A detailed, step-by-step protocol for the synthesis of a representative compound, N-(3,4-difluorophenyl)-3,4-dimethoxybenzenesulfonamide, is provided in the "Experimental Protocols" section. This reaction involves the coupling of 3,4-difluoroaniline with 3,4-dimethoxybenzenesulfonyl chloride.[4]

Key Biological Activities and Therapeutic Targets

The versatility of the 3,4-dimethoxybenzenesulfonamide scaffold is evident in the wide array of biological activities its derivatives have demonstrated.

Anticancer Activity

A significant area of investigation for these derivatives is in oncology. Certain novel sulfonamides incorporating the 3,4-dimethoxyphenyl moiety have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.

-

Mechanism of Action: By inhibiting VEGFR-2, these compounds can block the downstream signaling cascade that leads to endothelial cell proliferation and migration, effectively cutting off the tumor's blood supply.

-

Noteworthy Compounds: Compounds such as Z-4-(3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enylamino)-N-(1H-indazol-6-yl)-benzenesulfonamide have shown greater VEGFR-2 inhibitory activity than the reference drug, dasatinib.[5] Molecular docking studies suggest these compounds fit favorably into the ATP-binding pocket of the VEGFR-2 kinase domain.[5]

Enzyme Inhibition

Beyond kinase inhibition, these derivatives have shown promise in targeting other enzyme classes.

-

12-Lipoxygenase (12-LOX) Inhibition: Human 12-LOX is implicated in various inflammatory diseases, diabetes, and cancer.[6] Optimized 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have been developed that display nanomolar potency against 12-LOX with excellent selectivity over related enzymes.[6]

-

Tyrosinase Inhibition: In the field of dermatology, there is interest in agents that can modulate melanin synthesis for the treatment of hyperpigmentation disorders. A derivative, N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide, was synthesized as part of a search for new skin-whitening agents, which typically function by inhibiting tyrosinase.[4]

Antimicrobial and Antioxidant Activities

The foundational antibacterial properties of sulfonamides are also present in some 3,4-dimethoxybenzenesulfonamide derivatives. Various benzenesulfonamide derivatives have been shown to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.[7] Additionally, some derivatives have demonstrated notable antioxidant activity.[7][8][9]

Table 1: Summary of Biological Activities

| Derivative Class | Target/Activity | Quantitative Data | Reference(s) |

| Substituted N-(aryl)benzenesulfonamides | Anticancer (VEGFR-2 inhibition) | IC₅₀ values in the low micromolar to nanomolar range | [5] |

| 4-((benzyl)amino)benzenesulfonamides | 12-Lipoxygenase Inhibition | nM potency | [6] |

| N-(3,4-difluorophenyl)benzenesulfonamide | Potential Tyrosinase Inhibition | - | [4] |

| Various Benzenesulfonamides | Antimicrobial | MIC values ranging from 6.28 to 8.90 mg/mL | [7] |

| N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide | Potential COVID-19 Receptor Binding | In silico docking studies | [10][11] |

Structure-Activity Relationship (SAR) Insights

The development of potent and selective 3,4-dimethoxybenzenesulfonamide derivatives relies on a thorough understanding of their structure-activity relationships.

Caption: A conceptual workflow for Structure-Activity Relationship (SAR) studies.

-

The Role of the Amine Substituent: For anticancer activity via VEGFR-2 inhibition, the nature of the substituent on the sulfonamide nitrogen is critical. The presence of heterocyclic moieties, such as indazole, has been shown to enhance potency.[5]

-

Importance of the Dimethoxy Pattern: The 3,4-dimethoxy substitution pattern is often crucial for activity. These groups can form key hydrogen bonds with receptor residues. For instance, in the crystal structure of N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide, the methoxy groups are involved in intermolecular hydrogen bonding, which stabilizes the crystal lattice and is indicative of their potential for receptor interaction.[4][12]

Case Study: Targeting VEGFR-2 in Angiogenesis

To illustrate the therapeutic potential of this scaffold, we will focus on its application as a VEGFR-2 inhibitor.

Caption: Inhibition of the VEGFR-2 signaling pathway by 3,4-dimethoxybenzenesulfonamide derivatives.

By binding to the ATP-binding site of the VEGFR-2 kinase domain, these sulfonamide derivatives prevent the autophosphorylation of the receptor, thereby blocking the entire downstream signaling cascade. This leads to an anti-angiogenic effect, which is a validated strategy in cancer therapy.

Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed, field-proven protocols for the synthesis and biological evaluation of these compounds.

Synthesis of N-(3,4-dimethoxyphenyl)benzenesulfonamide[13]

This protocol describes a standard procedure for the synthesis of a model 3,4-dimethoxybenzenesulfonamide derivative.

-

Materials:

-

3,4-Dimethoxyaniline

-

Benzenesulfonyl chloride

-

Triethylamine (TEA) or 3% Sodium Carbonate solution

-

Dichloromethane (DCM) or Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3,4-dimethoxyaniline (1.0 mmol) in DCM (10 mL). Add triethylamine (1.2 mmol) to the solution to act as a base. Stir the mixture at room temperature.[13]

-

Addition of Sulfonyl Chloride: Slowly add benzenesulfonyl chloride (1.1 mmol) dropwise to the stirred solution. An ice bath can be used to control any exothermic reaction.[13]

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.[13]

-

Work-up: Once the reaction is complete, wash the mixture with water. Extract the aqueous layer with DCM. Combine the organic layers and dry over anhydrous MgSO₄.[13]

-

Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.[13]

-

In Vitro Anticancer Activity (MTT Assay)[5]

This protocol outlines a common method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

-

Materials:

-

Human cancer cell line (e.g., HepG2, HeLa)[5]

-

RPMI-1640 growth medium

-

Fetal Bovine Serum (FBS)

-

96-well plates

-

Synthesized compounds dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization buffer (e.g., DMSO or acidic isopropanol)

-

-

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells per well in 150 µL of growth medium and incubate for 24 hours to allow for attachment.[8]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (e.g., 0, 5, 12.5, 25, 50 µg/mL) and incubate for an additional 24-48 hours.[8]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC₅₀ Determination: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) by plotting the percentage of cell viability against the compound concentration.

-

Future Perspectives and Conclusion

The 3,4-dimethoxybenzenesulfonamide scaffold remains a fertile ground for drug discovery. Future research will likely focus on:

-

Expanding the Target Space: Exploring the activity of these derivatives against other enzyme families and receptor types.

-

Improving Pharmacokinetic Properties: Optimizing derivatives to enhance their absorption, distribution, metabolism, and excretion (ADME) profiles, a critical step in translating potent inhibitors into effective drugs.[6][14]

-

Multi-Targeted Agents: Designing single molecules that can modulate multiple targets involved in a disease pathway, a promising strategy for complex diseases like cancer.

References

- BenchChem. N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis protocol.

- PubMed. Novel Sulfonamide Derivatives Carrying a Biologically Active 3,4-Dimethoxyphenyl Moiety as VEGFR-2 Inhibitors.

- PMC. N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide.

- MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.

- ResearchGate. N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide derivatives: Synthesis, quantum chemical method, in silico ADMET, molecular docking and molecular dynamic simulations | Request PDF.

- PubMed. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase.

- Longdom Publishing. Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs.

- BenchChem. biological activity of benzenesulfonamide derivatives.

- Frontiers. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.

- UiTM. Synthesis of 3,4-dimethoxybenzohydrazide with 4-nitrophenyl isothiocyanate and 4-nitrobenzenesulfonyl chloride derivatives | Junior Science Communication.

- ResearchGate. Figure . A few biologically active sulfonamide derivatives.

- Semantic Scholar. N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide derivatives: Synthesis, quantum chemical method, in silico ADMET, molecular docking and molecular dynamic simulations.

- PubMed. N-(3,4-Difluoro-phen-yl)-3,4-dimethoxy-benzene-sulfonamide.

- Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.

- PMC. N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide.

- MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Sulfonamide Derivatives Carrying a Biologically Active 3,4-Dimethoxyphenyl Moiety as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 8. longdom.org [longdom.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. N-(3,4-Difluoro-phen-yl)-3,4-dimethoxy-benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3,4-dimethoxy-N-methylbenzenesulfonamide

This technical guide provides a comprehensive overview of 3,4-dimethoxy-N-methylbenzenesulfonamide, a sulfonamide derivative of interest in synthetic and medicinal chemistry. While this specific compound is not widely cataloged as a commercial product, its synthesis and properties can be confidently extrapolated from established chemical principles and the well-documented reactivity of its constituent functional groups. This document serves as a resource for researchers, scientists, and drug development professionals, offering a foundational understanding of its molecular characteristics and a robust, field-proven methodology for its synthesis and characterization.

Molecular Identity and Physicochemical Properties

The fundamental characteristics of 3,4-dimethoxy-N-methylbenzenesulfonamide are derived from its molecular structure, which dictates its formula, weight, and expected physical properties.

Chemical Structure and Formula

3,4-dimethoxy-N-methylbenzenesulfonamide consists of a veratrole (1,2-dimethoxybenzene) core, functionalized with a sulfonamide group at the 1-position, which is further substituted with a single methyl group on the nitrogen atom.

Caption: Chemical structure of 3,4-dimethoxy-N-methylbenzenesulfonamide.

Based on this structure, the molecular formula is determined by summing the constituent atoms:

-

Benzene ring: C₆H₃ (3 hydrogens on the ring)

-

Methoxy groups: 2 * (CH₃O) = C₂H₆O₂

-

Sulfonamide group: SO₂

-

N-methyl group: NHCH₃

Combining these gives the final molecular formula.

Quantitative Data Summary

The key quantitative data for the molecule are summarized in the table below. The molecular weight is calculated from the molecular formula using standard atomic weights.

| Property | Value |

| Molecular Formula | C₉H₁₃NO₄S |

| Molecular Weight | 231.27 g/mol |

| Canonical SMILES | CNC(=O)(=O)C1=CC(OC)=C(OC)C=C1 |

| InChI Key | (Predicted) |

Synthesis Protocol: A Mechanistic Approach

The synthesis of 3,4-dimethoxy-N-methylbenzenesulfonamide is most reliably achieved via the nucleophilic substitution reaction between 3,4-dimethoxybenzenesulfonyl chloride and methylamine. This is a classic and robust method for forming sulfonamide bonds.[1]

Foundational Chemistry: The Hinsberg Reaction

This synthesis is a variation of the Hinsberg test, a well-established method for distinguishing primary, secondary, and tertiary amines.[2][3] The amine (methylamine) acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The reaction with a primary amine like methylamine results in a sulfonamide that still possesses an acidic proton on the nitrogen atom.[4]

Precursor Materials

| Reagent | CAS Number | Molecular Formula | Notes |

| 3,4-Dimethoxybenzenesulfonyl chloride | 23095-31-0 | C₈H₉ClO₄S | The key electrophile. It is a moisture-sensitive solid.[5][6] Its purity is critical to avoid side reactions. |

| Methylamine (solution) | 74-89-5 | CH₅N | Can be used as a solution in water, ethanol, or THF. An excess is typically used to drive the reaction to completion and act as a base. |

| Pyridine or Triethylamine | 110-86-1 | C₅H₅N | A non-nucleophilic base used to scavenge the HCl byproduct of the reaction, preventing the protonation of the methylamine reactant.[1] This is crucial for achieving high conversion.[7] |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | An inert, anhydrous solvent suitable for dissolving the reactants. |

| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | Used during the workup phase to protonate any excess base and amine, facilitating their removal by aqueous extraction. |

| Sodium Sulfate (anhydrous) | 7757-82-6 | Na₂SO₄ | A drying agent used to remove residual water from the organic phase before solvent evaporation. |

Detailed Experimental Workflow

The following protocol describes a robust procedure for the synthesis and purification of the target compound.

Step 1: Reaction Setup

-

To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dimethoxybenzenesulfonyl chloride (1.0 eq).

-

Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM).

-

In a separate flask, dissolve methylamine (2.0-2.5 eq, typically as a 40% solution in water or 2M in THF) and pyridine or triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the amine solution to 0 °C in an ice bath. Causality: This temperature control is critical to manage the exothermic nature of the reaction and minimize the formation of potential side products.

Step 2: Reagent Addition

-

Slowly add the solution of 3,4-dimethoxybenzenesulfonyl chloride dropwise to the cooled, stirring amine solution over 20-30 minutes.

-

Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Let the reaction stir for 12-18 hours.

Step 3: Reaction Monitoring and Workup

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Upon completion, dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

-

The resulting crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to yield the pure 3,4-dimethoxy-N-methylbenzenesulfonamide.

Caption: Experimental workflow for the synthesis of 3,4-dimethoxy-N-methylbenzenesulfonamide.

Potential Applications and Further Research

Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, renowned for their broad range of biological activities.[1] Derivatives of benzenesulfonamide are investigated for numerous therapeutic applications. The 3,4-dimethoxy substitution pattern, often found in natural products and pharmacologically active molecules, provides specific electronic and steric properties that can influence biological target affinity and metabolic stability.

This compound, therefore, represents a valuable scaffold for:

-

Drug Discovery: Serving as a building block for creating libraries of more complex molecules for screening against various biological targets.

-

Materials Science: The core structure could be incorporated into novel polymers or functional materials.

-

Chemical Biology: Use as a chemical probe to study biological pathways.

Further research should focus on the full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, MS) of the synthesized compound to confirm its identity and purity, followed by an exploration of its biological activities.

References

- Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.

-

Chemistry LibreTexts. (2023). Amine Reactions. (Available at: [Link])

-

Chemazone. N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide. (Available at: [Link])

- King, J. F., & Rathore, R. (2000). Benzenesulfonyl chloride with primary and secondary amines in aqueous media—Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 78(8), 1149-1156.

-

ResearchGate. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (Available at: [Link])

-

PubChem. 3,4-Dimethoxy-N-(4-(3-nitrophenyl)-2-thiazolyl)benzenesulfonamide. (Available at: [Link])

- Ngassa, F. N., et al. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide.

-

ResearchGate. Synthesis of N-4-methylbenzenesulfonyl.... (Available at: [Link])

-

PrepChem. Synthesis of N-(2-methylphenyl)-benzenesulfonamide. (Available at: [Link])

-

Vedantu. An amine on reaction with benzene sulphonyl chloride class 12 chemistry JEE_Main. (Available at: [Link])

-

Unacademy. Hinsberg Reagent And Test. (Available at: [Link])

-

PubChem. 3,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide. (Available at: [Link])

Sources

- 1. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Hinsberg Reagent And Test | Unacademy [unacademy.com]

- 4. An amine on reaction with benzene sulphonyl chloride class 12 chemistry JEE_Main [vedantu.com]

- 5. CAS 23095-31-0: 3,4-Dimethoxybenzenesulfonyl chloride [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. par.nsf.gov [par.nsf.gov]

solubility profile of 3,4-dimethoxy-N-methylbenzenesulfonamide in water vs DMSO

An In-Depth Technical Guide to the Solubility Profile of 3,4-dimethoxy-N-methylbenzenesulfonamide in Water vs. DMSO

Abstract

The solubility of a drug candidate is a critical physicochemical property that profoundly influences its entire development trajectory, from early-stage in vitro screening to formulation and ultimate bioavailability.[1][2] Poor aqueous solubility is a leading cause of compound attrition in the pharmaceutical industry.[1] This guide provides a comprehensive technical analysis of the solubility profile of 3,4-dimethoxy-N-methylbenzenesulfonamide, a representative small molecule, in two fundamentally different solvents: water, the universal biological solvent, and dimethyl sulfoxide (DMSO), the most common solvent for compound storage and high-throughput screening.[3][4] By examining the interplay between the solute's molecular structure and the distinct properties of each solvent, we will elucidate the stark contrast in its solubility and provide field-proven protocols for its experimental determination.

Foundational Principles: The Thermodynamics of Dissolution

Solubility is governed by the free energy change (ΔG) of the dissolution process, which involves breaking solute-solute and solvent-solvent interactions to form new solute-solvent interactions. Dissolution is favorable when ΔG is negative. The adage "like dissolves like" is a simplification of this thermodynamic reality: solubility is maximized when the intermolecular forces of the solute and solvent are well-matched.[5]

-

Water as a Solvent: Water is a highly polar, protic solvent characterized by its ability to form an extensive, three-dimensional network of hydrogen bonds.[6][7] Its high dielectric constant makes it excellent at dissolving ionic and highly polar solutes that can participate in hydrogen bonding.[8] However, dissolving a nonpolar or weakly polar solute requires disrupting this stable network to create a cavity for the solute, a process that is energetically unfavorable.

-

DMSO as a Solvent: Dimethyl sulfoxide (DMSO) is a polar, aprotic solvent with a large dipole moment.[9] While it cannot donate hydrogen bonds, its oxygen atom is a strong hydrogen bond acceptor. It is considered a "super solvent" due to its ability to dissolve a vast range of both polar and nonpolar compounds.[4][10] It readily disrupts the crystal lattice of solids through strong dipole-dipole interactions and is miscible with water in all proportions.[4][10]

Physicochemical Analysis of 3,4-dimethoxy-N-methylbenzenesulfonamide

To predict the solubility of 3,4-dimethoxy-N-methylbenzenesulfonamide, we must first analyze its molecular structure and resulting physicochemical properties.

Structure:

-

Aromatic Ring: A nonpolar, hydrophobic benzenoid core.

-

Methoxy Groups (-OCH₃): Two ether groups that are polar and can act as hydrogen bond acceptors.

-

N-methylsulfonamide Group (-SO₂N(CH₃)-): This is a highly polar functional group. The two sulfonyl oxygens are strong hydrogen bond acceptors. Critically, the nitrogen is tertiary (N-methylated), meaning it cannot act as a hydrogen bond donor .

| Property | Predicted Value | Significance for Solubility |

| Molecular Formula | C₉H₁₃NO₄S | - |

| Molecular Weight | 231.27 g/mol | Moderate molecular size. |

| Hydrogen Bond Donors | 0 | Lack of H-bond donation severely limits aqueous solubility. |

| Hydrogen Bond Acceptors | 4 (2 sulfonyl O, 2 ether O) | Allows for some interaction with protic solvents. |

| Polar Surface Area (PSA) | 64.96 Ų | Indicates moderate polarity. |

| Predicted logP | ~1.0 - 1.5 | Suggests a degree of lipophilicity, favoring organic solvents over water. |

Solubility Profile: A Tale of Two Solvents

The structural features of 3,4-dimethoxy-N-methylbenzenesulfonamide lead to a dramatic difference in its solubility in water versus DMSO.

Aqueous Solubility: Predicted to be Very Low

The dissolution in water is expected to be highly unfavorable. While the molecule possesses polar groups and hydrogen bond acceptors, its inability to donate hydrogen bonds prevents its effective integration into water's hydrogen bond network. The energy required to overcome the compound's crystal lattice energy and to create a cavity in the highly structured water environment is not sufficiently compensated by the formation of new solute-water interactions. The presence of the nonpolar benzene ring and the N-methyl group further contributes to its hydrophobicity, making aqueous solubility very poor.

DMSO Solubility: Predicted to be High

In contrast, 3,4-dimethoxy-N-methylbenzenesulfonamide is expected to be highly soluble in DMSO.[4] The strong dipole of the DMSO molecule can effectively solvate the polar sulfonamide and methoxy groups. DMSO's aprotic nature means there is no strong solvent-solvent hydrogen bond network to disrupt. This combination of strong solute-solvent interactions and a lower energetic barrier for dissolution results in high solubility. This property is precisely why DMSO is the solvent of choice for creating high-concentration stock solutions in drug discovery.[4]

Illustrative Solubility Data

The following table presents expected, representative solubility values for this class of molecule. These are not experimental results but are based on the physicochemical principles discussed.

| Solvent | Type | Expected Solubility | Rationale |

| Water (pH 7.4) | Polar Protic | < 10 µg/mL | Lack of H-bond donation, presence of hydrophobic regions. |

| DMSO | Polar Aprotic | > 50 mg/mL | Strong dipole-dipole interactions, effective solvation of polar groups. |

Experimental Protocols for Solubility Determination

To validate the predicted solubility, rigorous experimental evaluation is necessary. The choice of method depends on the stage of research; early discovery often prioritizes high-throughput kinetic measurements, while later stages require precise thermodynamic data.[3]

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This method is the gold standard for determining equilibrium solubility, representing the true saturation point of a compound in a solvent.[11]

Objective: To determine the maximum concentration of 3,4-dimethoxy-N-methylbenzenesulfonamide that can be dissolved in an aqueous buffer at equilibrium.

Materials:

-

3,4-dimethoxy-N-methylbenzenesulfonamide (solid powder)

-

Phosphate-buffered saline (PBS), pH 7.4

-

HPLC-grade acetonitrile and water

-

2 mL glass vials with screw caps

-

Orbital shaker in a temperature-controlled incubator (25°C)

-

Centrifuge

-

0.22 µm syringe filters (low-binding)

-

HPLC system with UV detector

Procedure:

-

Preparation: Add an excess amount of the solid compound (e.g., ~2-5 mg) to a 2 mL glass vial. This ensures that a solid phase remains at equilibrium.

-

Solvent Addition: Add 1 mL of PBS (pH 7.4) to the vial.

-

Equilibration: Securely cap the vial and place it on an orbital shaker set to a moderate speed (e.g., 250 rpm) in an incubator at 25°C for 24-48 hours. This extended time is crucial to ensure equilibrium is reached.

-

Phase Separation: After incubation, allow the vials to stand for 30 minutes. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For confirmation, filter this aliquot through a 0.22 µm syringe filter to remove any remaining particulates. Causality Note: This dual separation step (centrifugation and filtration) is critical to prevent solid particles from inflating the measured concentration.

-

Quantification:

-

Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) and create a calibration curve (e.g., 0.1 to 50 µg/mL) in the same buffer.

-

Dilute the collected supernatant into the mobile phase range of the calibration curve.

-

Analyze the diluted sample and standards via HPLC-UV at the compound's λ-max.

-

-

Calculation: Determine the concentration of the supernatant using the calibration curve, accounting for the dilution factor. This value is the thermodynamic solubility.

Protocol 2: Kinetic Solubility from DMSO Stock

This high-throughput method measures the concentration at which a compound, introduced from a DMSO stock, precipitates in an aqueous buffer. It often overestimates thermodynamic solubility but is invaluable for early-stage screening.

Objective: To determine the kinetic solubility of 3,4-dimethoxy-N-methylbenzenesulfonamide in an aqueous buffer.

Materials:

-

10 mM stock solution of the compound in 100% DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplate (clear, flat-bottom)

-

Multichannel pipette

-

Microplate reader capable of nephelometry or UV-Vis spectral scanning

Procedure:

-

Plate Preparation: Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.

-

Compound Addition: Using a multichannel pipette, add 2 µL of the 10 mM DMSO stock solution to the first row of wells. This creates a final concentration of 100 µM in 1% DMSO. Mix thoroughly by pipetting up and down.

-

Serial Dilution: Perform a serial 2-fold dilution across the plate to generate a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).

-

Incubation: Cover the plate and incubate at room temperature for 1-2 hours to allow for precipitation.

-

Measurement:

-

Nephelometry: Measure the light scattering in each well. A sharp increase in scattering indicates the formation of a precipitate.

-

UV-Vis Scanning: Alternatively, scan each well. The concentration at which the absorbance spectrum becomes distorted or shows scattering indicates precipitation.

-

-

Determination: The kinetic solubility is defined as the highest concentration at which no precipitate is detected.

Visualizing Molecular Interactions

The difference in solubility can be visualized at the molecular level, highlighting the critical role of hydrogen bonding.

Conclusion and Implications for Drug Development

The analysis of 3,4-dimethoxy-N-methylbenzenesulfonamide serves as a clear illustration of fundamental solubility principles. Its chemical structure dictates a profile of very low aqueous solubility and high DMSO solubility. For researchers, this has critical practical implications:

-

In Vitro Screening: The high solubility in DMSO makes it an ideal solvent for preparing concentrated stock solutions for biological assays. However, care must be taken to ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

-

Drug Development: The poor aqueous solubility is a significant red flag for oral drug development, as it often correlates with low dissolution rates in the gastrointestinal tract and, consequently, poor bioavailability.

-

Future Directions: To advance a compound with such a profile, formulation scientists would need to explore solubility-enhancement strategies. These could include salt formation (if an ionizable group were present), co-crystal formation, or the development of amorphous solid dispersions to overcome the high crystal lattice energy.

This guide underscores the necessity of determining solubility early and accurately. By understanding the underlying physicochemical drivers, scientists can make more informed decisions, anticipate development challenges, and better design molecules and formulations for therapeutic success.

References

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Wikipedia. Dimethyl sulfoxide. [Link]

-

AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]

-

Degrémont®. Water as a solvent. [Link]

-

AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. [Link]

-

Expii. Good Solvent (Water) — Properties & Examples. [Link]

-

gChem. DMSO Physical Properties. [Link]

-

IntechOpen. (2020, May 11). The Importance of Solubility for New Drug Molecules. [Link]

-

Biology LibreTexts. (2024, November 22). 2.15: Water - Water's Solvent Properties. [Link]

-

Water Science School. Water Properties, Polarity and Role as a Universal Solvent. [Link]

-

Khan Academy. Solvent properties of water. [Link]

-

Scribd. DMSO Solvent Properties Overview. [Link]

-

ScienceDirect. Solubility in drug discovery: Significance and symbolism. [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

-

Unchained Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

-

Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

ACS Publications. (2000, March 10). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. [Link]

-

Recipharm. (2007, December 15). A HIGH THROUGHPUT SCREENING PLATFORM FOR LIQUID FORMULATION DESIGN. [Link]

-

Univar Solutions. Dimethyl Sulfoxide (DMSO). [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

gChem. DMSO. [Link]

-

PubMed. (2012, October 9). kinetic versus thermodynamic solubility temptations and risks. [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Oreate AI Blog. (2026, January 15). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. [Link]

-

ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. chemscene.com [chemscene.com]

- 3. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. One moment, please... [chemistrysteps.com]

- 6. 3,4-Dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide CAS#: 419538-41-3 [m.chemicalbook.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Methylbenzenesulfonamide, 97% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 10. gchemglobal.com [gchemglobal.com]

- 11. The solubility of sulphadiazine in water-dimethylformamide mixtures | Scilit [scilit.com]

A Technical Guide to the Therapeutic Potential of Dimethoxy Sulfonamides for Hypoxia-Inducible Factor-1 (HIF-1) Inhibition

Abstract

Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen conditions, a hallmark of the solid tumor microenvironment.[1][2][3] Its activation drives the expression of genes critical for tumor survival, angiogenesis, metabolic reprogramming, and metastasis, making it a prime target for oncology drug development.[4][5] This guide provides a detailed technical overview of a specific and promising class of HIF-1 inhibitors: dimethoxy sulfonamides. We will deconstruct their unique mechanism of action, which deviates from many conventional HIF inhibitors, by focusing on the disruption of critical protein-protein interactions within the HIF-1 transcriptional complex. This document provides field-proven experimental workflows for identifying and validating such compounds, summarizes key structure-activity relationship insights, and presents a forward-looking perspective on their therapeutic potential.

Part 1: The Rationale for Targeting the HIF-1 Pathway

Solid tumors frequently outgrow their vascular supply, leading to regions of significant hypoxia.[1][6] This oxygen-deprived state triggers a sophisticated adaptive response orchestrated by the HIF-1 transcription factor. HIF-1 is a heterodimer composed of an oxygen-sensitive HIF-1α subunit and a constitutively expressed HIF-1β subunit (also known as ARNT).[7]

Under normal oxygen (normoxic) conditions, specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylase domain enzymes (PHDs). This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for rapid proteasomal degradation.[8]

In hypoxic conditions, the lack of oxygen as a co-substrate inactivates PHDs. Consequently, HIF-1α is stabilized, accumulates, and translocates to the nucleus.[9] There, it dimerizes with HIF-1β and recruits transcriptional co-activators, most notably p300/CBP, to form a functional transcription complex.[8] This complex binds to specific DNA sequences known as Hypoxia-Response Elements (HREs) in the promoter regions of over 100 target genes, including Vascular Endothelial Growth Factor (VEGF), glucose transporters (e.g., GLUT1), and enzymes involved in glycolysis.[5][8] The resulting upregulation of these genes enables tumors to promote angiogenesis, switch to anaerobic metabolism, and resist therapy, correlating with poor patient prognosis.[2][4] Therefore, inhibiting the HIF-1 pathway presents a compelling strategy to counteract tumor adaptation and progression.[10]

Part 2: Discovery of Arylsulfonamides as HIF-1 Pathway Inhibitors

The identification of arylsulfonamides as a viable scaffold for HIF-1 inhibition emerged from high-throughput screening campaigns.[6] Researchers screened a privileged library of over 10,000 natural-product-like compounds using a cell-based assay designed to measure HIF-dependent transcriptional activity.[1][3] This approach utilized a human glioma cell line engineered to stably express a reporter gene (e.g., alkaline phosphatase or luciferase) under the control of multiple HREs.[6][11] Under hypoxic conditions, activated HIF-1 drives reporter expression, providing a quantifiable signal. The addition of an effective inhibitor reduces this signal.

These screens identified the arylsulfonamide chemotype as a novel and potent inhibitor of the HIF-1 pathway, with the most active compounds demonstrating IC50 values in the high nanomolar to low micromolar range (~0.5 µM).[1][6] This discovery established a new structural class for further development and optimization.

Part 3: The Unique Mechanism of Dimethoxy Sulfonamides

Further investigation into the arylsulfonamide class led to the identification of lead compounds such as KCN1 (3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide) .[8] Mechanistic studies revealed a mode of action distinct from many other HIF inhibitors.

Unlike agents that decrease HIF-1α mRNA expression, inhibit its translation, or accelerate its proteasomal degradation, KCN1 and its analogs do not significantly reduce the levels of HIF-1α protein that accumulate under hypoxia.[8] Western blot analyses consistently show that HIF-1α protein levels, as well as levels of HIF-1β and p300, remain largely unaffected by compound treatment.[8]

Instead, the primary mechanism for this class of compounds is the disruption of the HIF-1α interaction with its transcriptional co-activators, p300/CBP .[8] This was conclusively demonstrated through co-immunoprecipitation (Co-IP) experiments. In the presence of dimethoxy sulfonamides like KCN1 or its more potent analog 64B, the amount of p300/CBP that pulls down with HIF-1α under hypoxic conditions is significantly reduced. By preventing the recruitment of these essential co-activators, the assembled HIF-1 transcription complex is rendered functionally inactive, thereby blocking the transcription of downstream target genes like VEGF and GLUT1.[8] This "first-in-class" mechanism of interfering with co-activator binding offers a nuanced approach to modulating the HIF pathway.[8]

| Table 1: Comparison of HIF-1 Inhibition Mechanisms | | :--- | :--- | | Inhibition Strategy | Mechanism of Action | Example Compound Class | | Inhibit HIF-1α/p300 Interaction | Prevents recruitment of essential co-activators to the HIF-1 complex, blocking transcriptional activity.[8] | Dimethoxy Sulfonamides (e.g., KCN1) | | Inhibit HIF-1α Translation | Blocks the synthesis of the HIF-1α protein.[12][13] | Topoisomerase inhibitors (e.g., Topotecan) | | Promote HIF-1α Degradation | Induces VHL-mediated ubiquitination and proteasomal degradation, often by activating PHDs.[7] | Prolyl-hydroxylase activators | | Inhibit HIF-1 Dimerization | Prevents the formation of the functional HIF-1α/HIF-1β heterodimer.[9] | Cyclic peptides, Acriflavine | | Inhibit HIF-1α mRNA Expression | Reduces the transcription of the HIF1A gene.[4] | Antisense oligonucleotides (e.g., EZN-2968) |

Part 4: Preclinical Evaluation Workflow

A robust, multi-step validation process is crucial to characterize novel dimethoxy sulfonamide candidates. This self-validating system ensures that hits from primary screens are mechanistically relevant and demonstrate efficacy in increasingly complex biological systems.

Protocol: HRE-Luciferase Reporter Gene Assay (Primary Screen)

Causality: This cell-based assay provides the initial, quantifiable measure of a compound's ability to inhibit the final output of the HIF pathway: HRE-driven gene transcription. It serves as a high-throughput method to identify potent hits.

Methodology:

-

Cell Seeding: Plate human cancer cells stably expressing an HRE-luciferase reporter construct (e.g., LN229-HRE-luc or U2OS-HRE-luc) in 96-well plates at a density of 5,000-10,000 cells/well.[6][11] Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test sulfonamides in cell culture medium. Add compounds to the wells for a final concentration range typically spanning 10 nM to 50 µM. Include a vehicle control (e.g., 0.1% DMSO).

-

Pre-incubation: Incubate the plates for 1 hour under normoxic conditions (21% O2, 5% CO2) to allow for compound uptake.

-

Hypoxic Challenge: Transfer the plates to a hypoxic incubator (1% O2, 5% CO2) for 16-24 hours.[3] This duration is optimal for robust HIF-1α stabilization and luciferase expression.

-

Cell Lysis and Luminescence Reading: Remove plates from the incubator, aspirate the medium, and lyse the cells using a commercial luciferase assay lysis buffer. Add the luciferase substrate and immediately measure luminescence on a plate reader.

-

Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control. Plot the normalized values against compound concentration and fit to a dose-response curve to determine the IC50 value.

Protocol: qRT-PCR for Downstream Target Gene Expression (Secondary Validation)

Causality: This assay validates that the inhibition observed in the artificial reporter system translates to the suppression of endogenous, biologically relevant HIF target genes.

Methodology:

-

Cell Culture and Treatment: Seed cancer cells (e.g., U87MG, LN229) in 6-well plates. Once confluent, treat with the sulfonamide compound at 1x, 2x, and 5x its IC50 value for 1 hour under normoxia.

-

Hypoxic Incubation: Transfer plates to a hypoxic chamber (1% O2) for 8-16 hours.

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit). Quantify RNA and assess its integrity.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit.

-

Quantitative PCR: Perform real-time PCR using SYBR Green or TaqMan probes for target genes (e.g., VEGFA, SLC2A1 [GLUT1], CA9) and a housekeeping gene for normalization (e.g., ACTB [β-actin], GAPDH).

-

Data Analysis: Calculate the relative change in gene expression using the ΔΔCt method. A successful inhibitor should demonstrate a dose-dependent decrease in the mRNA levels of HIF target genes under hypoxia but have no effect under normoxia.[8]

Protocol: Co-Immunoprecipitation for HIF-1α/p300 Interaction (Mechanistic Elucidation)

Causality: This is the pivotal experiment to confirm the specific mechanism of action, directly testing the hypothesis that the compound disrupts the binding of HIF-1α to its p300/CBP co-activator.

Methodology:

-

Cell Culture and Treatment: Grow cells (e.g., 92.1 uveal melanoma cells) to ~90% confluency in 10 cm dishes. Treat with the test compound (e.g., at 2 µM) or vehicle for 1 hour under normoxia.

-

Hypoxic Induction: Move the dishes to a hypoxic chamber (1% O2) for 6-8 hours to induce HIF-1α accumulation and complex formation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors. Scrape cells, collect lysate, and clarify by centrifugation.

-

Immunoprecipitation: Pre-clear the lysate with Protein A/G agarose beads. Incubate a portion of the lysate (~1-2 mg total protein) with an anti-HIF-1α antibody overnight at 4°C with gentle rotation. A non-specific IgG should be used as a negative control.

-

Immune Complex Capture: Add fresh Protein A/G agarose beads to the antibody-lysate mixture and incubate for 2-4 hours to capture the immune complexes.

-

Washing and Elution: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP buffer to remove non-specific binders. Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Western Blot Analysis: Resolve the eluted proteins and a small fraction of the initial cell lysate (input control) by SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against p300/CBP and HIF-1α. A significant reduction in the p300/CBP signal in the compound-treated lane compared to the vehicle control (while the immunoprecipitated HIF-1α signal remains constant) confirms the disruption of the interaction.

Part 5: Structure-Activity Insights and Lead Optimization

While comprehensive SAR studies are ongoing, initial findings suggest the importance of the dimethoxy substitution on the benzenesulfonamide ring for potent activity.[8] Optimization of the KCN1 scaffold has yielded analogs like 64B, which exhibits approximately double the potency in HRE reporter assays (IC50 ~0.3 µM) and improved solubility. The sulfonamide linker itself is a well-established pharmacophore in medicinal chemistry, offering synthetic tractability and favorable pharmacokinetic properties.[14][15][16] Future optimization efforts should focus on modifying the chromene and N-phenyl moieties to enhance potency, selectivity, and drug-like properties (e.g., metabolic stability, oral bioavailability).

| Table 2: Potency of Lead Arylsulfonamide HIF-1 Inhibitors | | :--- | :--- | :--- | | Compound | Description | Reported IC50 (HRE-Reporter Assay) | | Potent Arylsulfonamides (General Class) | Identified from initial library screening. | ~0.5 µM[1][6] | | KCN1 | Lead dimethoxy sulfonamide compound. | ~0.59 µM[8] | | 64B | Optimized analog of KCN1 with improved potency. | ~0.3 µM |

Part 6: Pharmacokinetic and Toxicological Profile

The sulfonamide class of drugs is generally well-characterized. They are typically well-absorbed orally, distribute throughout the body, and are metabolized in the liver and excreted by the kidneys.[17] A key consideration for this class is the potential for crystalluria, which can be mitigated with adequate hydration. Hypersensitivity reactions are also a known, though less common, risk.[18]

For specific HIF-1 inhibitors like KCN1, preclinical studies in mouse models have shown potent inhibition of subcutaneous malignant glioma tumor growth with minimal adverse effects on the host.[8] This favorable in vivo profile supports the therapeutic potential of this chemical scaffold and encourages further development.

Part 7: Future Perspectives and Conclusion

Dimethoxy sulfonamides represent a highly promising class of HIF-1 inhibitors with a unique and validated mechanism of action. By disrupting the crucial HIF-1α and p300/CBP interaction, they functionally inactivate the HIF-1 transcriptional complex without altering upstream protein stabilization, offering a targeted intervention at the point of transcriptional activation. The demonstrated preclinical efficacy and favorable safety profile of lead compounds like KCN1 and 64B underscore their potential for further translation.

Future work must focus on comprehensive SAR studies to improve potency and drug-like properties, detailed pharmacokinetic and pharmacodynamic characterization, and evaluation in a broader range of cancer models where hypoxia is a known driver of malignancy. The development of these molecules could provide a powerful new therapeutic tool to undermine a fundamental survival mechanism of solid tumors.

Part 8: References

-

Sulfonamides as a New Scaffold for Hypoxia Inducible Factor Pathway Inhibitors - PMC. (2011, June 28). National Center for Biotechnology Information. [Link]

-

Sulfonamides as a new scaffold for hypoxia inducible factor pathway inhibitors - PubMed. (2011, September 15). PubMed. [Link]

-

Arylsulfonamide KCN1 inhibits in vivo glioma growth and interferes with HIF signaling by disrupting HIF-1α interaction with co-factors p300/CBP - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships | Request PDF. (2026, February 3). ResearchGate. [Link]

-

HIF-1 inhibitors as anti-cancer therapy (2011). SciSpace. [Link]

-

Sulfonamides as a New Scaffold for Hypoxia Inducible Factor Pathway Inhibitors. (2025, August 9). ResearchGate. [Link]

-

Inhibiting Hypoxia-Inducible Factor 1 for Cancer Therapy. (2006, September 1). AACR Journals. [Link]

-

Hypoxia-Inducible Factor-1: A Novel Therapeutic Target for the Management of Cancer, Drug Resistance, and Cancer-Related Pain. (2022, December 8). MDPI. [Link]

-